(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester
Description
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is a boronic ester derivative featuring a benzo[b]thiophene core substituted with a methyl group at the 3-position and a pinacol boronate ester at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl or heteroaryl systems, particularly in medicinal chemistry and materials science.
Key structural and spectroscopic characteristics:
- 1H NMR: Aromatic protons in the benzo[b]thiophene ring resonate between δ7.0–8.0, while the methyl group at the 3-position appears as a singlet near δ2.60–2.61. The pinacol methyl groups appear as a 12-proton singlet at δ1.35–1.38 .
- 13C NMR: The boron-bound carbon resonates at δ84.0, and pinacol methyl carbons appear at δ24.0–24.9 .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBFOOMPZZQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3-methylbenzo[b]thiophene with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 3-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Boronic acids, including (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester, have been explored for their anticancer properties. The compound's structure allows it to interact with biological targets effectively. For instance, bortezomib, a boronic acid derivative, is a well-known proteasome inhibitor used in treating multiple myeloma and has paved the way for further research into similar compounds .
Mechanism of Action
The mechanism of action typically involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death. Recent studies suggest that derivatives like this compound may enhance the efficacy of existing anticancer drugs through combination therapies .
Organic Synthesis
Suzuki Coupling Reactions
One of the primary applications of this compound is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound serves as a versatile building block in synthesizing various pharmaceuticals and agrochemicals .
Case Study: Synthesis of Aryl Compounds
A notable case study involved the use of this compound in synthesizing substituted aryl compounds. Researchers demonstrated that using this boronic ester in Suzuki coupling reactions yielded high-purity products with good yields, showcasing its effectiveness as a coupling partner .
Material Science
Polymer Chemistry
In material science, boronic esters are utilized in the development of smart materials due to their ability to form reversible covalent bonds with diols and polyols. This compound can be incorporated into polymer matrices to create materials with tunable properties, such as responsiveness to environmental stimuli .
Case Study: Responsive Polymers
A study highlighted the incorporation of this compound into hydrogel systems, which exhibited significant changes in swelling behavior in response to pH variations. This property makes it suitable for applications in drug delivery systems where controlled release is essential .
Analytical Chemistry
Sensor Development
Boronic acids are known for their ability to form complexes with sugars and other diols, making them ideal candidates for sensor development. This compound can be employed in creating sensors for detecting glucose levels or other biomolecules through fluorescence or electrochemical methods .
Mechanism of Action
The mechanism of action of (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Spectroscopic Comparison
Key Observations :
- Heterocycle Effects : The benzo[b]thiophene core introduces sulfur-based electron-richness, enhancing stability in cross-coupling compared to oxygenated benzo[b]furan analogs . Thiophene derivatives exhibit simpler aromatic systems with reduced steric hindrance .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity in Suzuki-Miyaura Coupling
Key Observations :
- Pinacol esters generally require harsher conditions than boronic acids or trifluoroborates due to slower transmetalation .
- The electron-rich benzo[b]thiophene core may improve oxidative addition efficiency in Pd-catalyzed reactions compared to phenyl analogs .
Hydrolysis and Stability
Table 3: Hydrolysis Conditions
Key Observations :
Biological Activity
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula , combining a boronic acid functional group with a methylated benzo[b]thiophene moiety. This structure is significant for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition: Boronic acids are known to inhibit proteasome activity, which is critical in regulating protein degradation. This inhibition can lead to apoptosis in cancer cells.
- Fluorescent Probes: The compound may serve as a fluorescent probe for detecting biomolecules, leveraging the boronic acid's ability to form reversible covalent bonds with diols.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Studies have shown that similar boronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
- Antimicrobial Properties: Boron-containing compounds have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits antibacterial activity against E. coli | |
| Enzyme Inhibition | Inhibits proteasome function |
Case Study: Anticancer Activity
A study investigated the effects of boronic acid derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. The mechanism involved the inhibition of proteasome activity, leading to an accumulation of pro-apoptotic factors.
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for evaluating its therapeutic potential. Boronic esters are generally stable and exhibit favorable bioavailability due to their ability to form reversible complexes with biomolecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
